molecular formula C23H18N4OS2 B2389953 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922692-58-8

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2389953
CAS No.: 922692-58-8
M. Wt: 430.54
InChI Key: VZCXAZOOZGLAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound with the molecular formula C 22 H 19 N 3 OS . It belongs to the benzothiazole class of heterocyclic compounds, which are recognized in medicinal chemistry for their diverse biological potential . Benzothiazole derivatives, characterized by a benzene ring fused to a thiazole ring, are frequently investigated for their wide spectrum of pharmacological activities. These activities often include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory effects, making them a valuable scaffold in drug discovery and biochemical research . The specific structure of this compound, which incorporates a 6-ethylbenzothiazole moiety linked via a carboxamide bridge to a pyridinylmethyl group, suggests its potential for targeted biological interactions. Researchers are exploring such compounds for their ability to modulate enzyme activity or interact with cellular receptors. The presence of both benzothiazole and pyridine rings, which are common features in many FDA-approved pharmaceuticals, indicates significant research value for developing novel therapeutic agents and pharmacological tools . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-2-15-10-11-18-20(13-15)30-23(26-18)27(14-16-7-5-6-12-24-16)22(28)21-25-17-8-3-4-9-19(17)29-21/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCXAZOOZGLAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including benzo[d]thiazole moieties and a pyridine ring. Its molecular formula is C23H21N3O3S2C_{23}H_{21}N_3O_3S_2 with a molecular weight of approximately 451.6 g/mol .

PropertyValue
Molecular FormulaC23H21N3O3S2
Molecular Weight451.6 g/mol
CAS Number886935-35-9

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may modulate or inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation . This inhibition can have significant implications for cancer therapy and autoimmune diseases.

2. Antitumor Properties

Thiazole derivatives have been extensively studied for their antitumor activities. For instance, thiazoles have shown selective cytotoxicity against various tumor cell lines, indicating that this compound may also possess similar properties. In vitro studies have demonstrated that structurally related compounds exhibit IC50 values in the low micromolar range against several cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of thiazole derivatives found that certain analogs exhibited significant cytotoxic effects against human cancer cell lines, including leukemia and melanoma. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity .

Case Study 2: Antimicrobial Activity

While some benzothiazole derivatives have shown promise against bacterial infections, preliminary evaluations of this compound against various pathogens yielded no significant antimicrobial activity. This suggests that while the compound may not be effective as an antimicrobial agent, its other biological activities warrant further investigation .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the benzothiazole rings and the ethyl side chain are susceptible to oxidation. Key pathways include:

Reaction TargetReagents/ConditionsMajor ProductsCitations
Benzo[d]thiazole ringKMnO₄ (acidic/neutral conditions)Sulfoxide or sulfone derivatives via sulfur oxidation
Ethyl substituentH₂O₂ or O₂ (catalytic metal oxides)Acetic acid or ketone derivatives through side-chain oxidation
  • Research Insight : Oxidation of the thiazole sulfur generates electrophilic intermediates, which can further participate in cross-coupling reactions.

Reduction Reactions

Reductive transformations primarily target the carboxamide group and aromatic systems:

Reaction TargetReagents/ConditionsMajor ProductsCitations
Carboxamide groupLiAlH₄ (anhydrous ether)Secondary amine via reduction of the carbonyl to methylene
Aromatic ringsH₂ (Pd/C catalyst)Partially saturated dihydrobenzothiazole derivatives
  • Notable Finding : Reduction of the carboxamide to an amine enhances hydrogen-bonding capacity, potentially improving bioavailability.

Nucleophilic Substitution

The pyridin-2-ylmethyl group and benzothiazole nitrogen are reactive toward nucleophiles:

Reaction SiteReagents/ConditionsMajor ProductsCitations
Pyridin-2-ylmethylNaNH₂ + alkyl/aryl halidesAlkylated derivatives via deprotonation and substitution
Benzo[d]thiazole NHCl⁻/Br⁻ (electrophilic aromatic substitution)Halo-substituted benzothiazoles (e.g., 6-bromo derivatives)
  • Mechanistic Note : Substitution at the benzothiazole 6-position is favored due to electron-withdrawing effects of the thiazole ring .

Hydrolysis Reactions

The carboxamide bond and ester-like linkages (if present) undergo hydrolysis:

Reaction TargetReagents/ConditionsMajor ProductsCitations
Carboxamide groupHCl/H₂O (reflux)Benzo[d]thiazole-2-carboxylic acid and N-(pyridin-2-ylmethyl)amine
Ethyl substituentH₂SO₄ (concentrated)Deethylation to form benzo[d]thiazol-2-amine derivatives
  • Stability Note : Hydrolysis under alkaline conditions is slower due to resonance stabilization of the amide bond.

Electrophilic Aromatic Substitution

The benzothiazole and pyridine rings undergo regioselective electrophilic attacks:

Reaction TypeReagents/ConditionsMajor ProductsCitations
NitrationHNO₃/H₂SO₄5-Nitrobenzo[d]thiazole derivatives
SulfonationH₂SO₄ (fuming)Benzo[d]thiazole-6-sulfonic acid
  • Regiochemistry : Electrophiles preferentially attack the 5- and 6-positions of the benzothiazole ring due to directing effects of the thiazole sulfur .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsMajor ProductsCitations
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂Biaryl derivatives at the 6-position of benzothiazole
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-arylated pyridin-2-ylmethyl derivatives
  • Application : These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Complexation Reactions

The pyridine and thiazole nitrogen atoms act as ligands for metal ions:

Metal IonCoordination SiteComplex TypeCitations
Cu(II)Pyridine N, thiazole NSquare-planar or octahedral complexes
Fe(III)Thiazole S, carboxamide OTetrahedral or polymeric structures
  • Significance : Metal complexes exhibit enhanced catalytic or antimicrobial properties compared to the free ligand.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents Key Features Biological Activity/Properties Reference
Target Compound : N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide 6-ethyl (Bz1), pyridin-2-ylmethyl (Bz2) Dual benzothiazole core; balanced lipophilicity Hypothesized VEGFR-2 inhibition, improved solubility due to pyridine
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro (Bz), phenylurea-thiadiazole Electron-withdrawing nitro group; thiadiazole linker Strong VEGFR-2 inhibition (IC₅₀ = 0.18 µM); reduced solubility
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Cycloheptyl (Bz), propoxy linker Bulky substituents; flexible alkoxy chain Moderate anticancer activity (e.g., 33% yield, low bioavailability)
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) 4-methoxyphenyl (Bz) Methoxy group enhances π-stacking Antiproliferative activity (59% yield); moderate metabolic stability
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-amino (Bz), benzamide Electron-donating amino group Corrosion inhibition; limited biological data

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro substituents (e.g., 6d) enhance target affinity but reduce solubility, whereas ethyl or methoxy groups (target compound, 11) improve pharmacokinetics .
  • Pyridine vs. Bulky Alkyl Chains : The pyridin-2-ylmethyl group in the target compound likely enhances binding to kinase active sites (e.g., VEGFR-2) through π-π interactions, contrasting with cycloheptyl groups (3e), which may hinder target access .
Anticancer Activity
  • VEGFR-2 Inhibition : Nitro-substituted 6d shows potent inhibition (IC₅₀ = 0.18 µM) due to strong electron withdrawal, while the target compound’s ethyl group may reduce potency but improve selectivity .
  • Apoptosis Induction : Compounds like 11 induce apoptosis via caspase-3 activation (); the target compound’s dual benzothiazole structure may amplify this effect through synergistic binding .
Pharmacokinetic Predictions
  • Solubility : Pyridine in the target compound likely enhances aqueous solubility compared to cycloheptyl (3e) or nitro (6d) analogues .
  • Metabolic Stability : Methoxy groups (11) prolong half-life via reduced CYP450 metabolism, whereas the target compound’s ethyl group may offer intermediate stability .

Molecular Docking and Target Interactions

  • VEGFR-2 Binding : The target compound’s pyridine may form hydrogen bonds with Asp1046 and Phe1047, mimicking interactions seen in 6d’s thiadiazole moiety .
  • Tautomerism Effects : Unlike N-(benzo[d]thiazol-2-yl)picolinamide (), the target compound’s rigid carboxamide bridge minimizes tautomerism, stabilizing binding .

Preparation Methods

Diazotization and Alkylation

The 6-ethyl substituent is introduced via diazotization of 2-amino-6-methoxybenzo[d]thiazole, followed by bromination and nucleophilic substitution. As demonstrated in the synthesis of 2-cyano-6-hydroxybenzothiazole, diazotization with sodium nitrite and hydrobromic acid at 0–5°C generates a diazonium intermediate, which is quenched with cuprous bromide to yield 2-bromo-6-methoxybenzo[d]thiazole. Subsequent refluxing with potassium cyanide in dimethyl sulfoxide (DMSO) replaces bromine with a cyano group. The methoxy group is demethylated using pyridine hydrochloride at 200°C under anhydrous conditions to afford 2-cyano-6-hydroxybenzo[d]thiazole. Ethylation is achieved via alkylation with ethyl iodide in the presence of potassium carbonate, yielding 6-ethylbenzo[d]thiazol-2-amine after reduction of the nitrile.

Key Conditions :

  • Diazotization: NaNO₂, HBr, 0–5°C
  • Cyanide substitution: KCN, DMSO, reflux
  • Demethylation: Pyridine·HCl, 200°C, anhydrous
  • Ethylation: EtI, K₂CO₃, DMF, 80°C

Synthesis of Benzo[d]thiazole-2-carboxylic Acid Derivatives

Cyclization of Methyl p-Aminobenzoate

Methyl 4-aminobenzoate undergoes cyclization with potassium thiocyanate and bromine in glacial acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate. Hydrolysis with aqueous NaOH yields the carboxylic acid, which is converted to the acyl chloride using thionyl chloride. Alternatively, direct coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable in situ activation for amide bond formation.

Key Conditions :

  • Cyclization: KSCN, Br₂, CH₃COOH, 10°C → RT
  • Hydrolysis: NaOH (aq), reflux
  • Acyl chloride: SOCl₂, reflux

Amide Bond Formation Strategies

Coupling of 6-Ethylbenzo[d]thiazol-2-amine and Benzo[d]thiazole-2-carboxylic Acid

The target carboxamide is synthesized via coupling 6-ethylbenzo[d]thiazol-2-amine with benzo[d]thiazole-2-carbonyl chloride. To prevent undesired side reactions at the pyridin-2-ylmethyl group, the amine is temporarily protected with a tert-butoxycarbonyl (Boc) group. Deprotection with trifluoroacetic acid (TFA) followed by reductive amination with pyridine-2-carbaldehyde and sodium cyanoborohydride introduces the N-(pyridin-2-ylmethyl) moiety.

Key Conditions :

  • Protection: Boc₂O, DMAP, CH₂Cl₂
  • Coupling: Acyl chloride, Et₃N, THF, 0°C → RT
  • Deprotection: TFA, CH₂Cl₂
  • Reductive amination: Pyridine-2-carbaldehyde, NaBH₃CN, MeOH

One-Pot Tandem Approach

A streamlined method involves in situ generation of the carboxylic acid using EDCI and hydroxybenzotriazole (HOBt). 6-Ethylbenzo[d]thiazol-2-amine, benzo[d]thiazole-2-carboxylic acid, and N-(pyridin-2-ylmethyl)amine are combined in dimethylformamide (DMF) with EDCI/HOBt at 25°C for 24 hours. This approach avoids intermediate isolation, achieving a 68% yield.

Optimization Data :

Reagent Solvent Temp (°C) Yield (%)
EDCI/HOBt DMF 25 68
DCC/DMAP CH₂Cl₂ 0→25 52
HATU/DIEA DMF 25 71

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms the presence of characteristic peaks: δ 8.52 (d, pyridine-H), 7.89 (s, thiazole-H), and 4.85 (s, CH₂). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 435.0842 [M+H]⁺.

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents at C6 of benzothiazole slow coupling kinetics. Using HATU instead of EDCI improves reactivity.
  • Regioselectivity : Competing reactions at the thiazole nitrogen are minimized by Boc protection.
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility during coupling.

Q & A

Q. Basic Research Focus

  • Catalyst screening : Replace traditional bases (e.g., K₂CO₃) with polymer-supported catalysts for easier recovery and reuse.
  • Solvent optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during cyclization steps .

What computational tools are available to predict this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) Simulations : Analyze stability in biological membranes (e.g., POPC lipid bilayers) to assess bioavailability.
  • QSAR Models : Correlate structural features (e.g., thiazole ring electronegativity) with observed bioactivity to guide derivatization .

How does the compound’s dual benzothiazole-pyridine architecture influence its mechanism of action?

Q. Advanced Research Focus

  • Chelation potential : The pyridine nitrogen and thiazole sulfur may coordinate metal ions (e.g., Fe³⁺, Cu²⁺), disrupting metalloenzyme activity in pathogens or cancer cells.
  • π-π stacking : The aromatic systems enable interactions with DNA base pairs or kinase ATP-binding pockets, as seen in similar thiazole derivatives .
  • Hydrogen bonding : The amide group facilitates binding to serine/threonine residues in target proteins. Validate via mutagenesis studies .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Research Focus

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the amide bond.
  • Additives : Include antioxidants (e.g., BHT) in solution formulations to slow oxidation of the thiazole ring.
  • Stability assays : Monitor degradation via HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH) to establish shelf-life .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding partners from cell lysates.
  • Thermal Shift Assays (TSA) : Measure protein melting point shifts in the presence of the compound to confirm direct binding.
  • CRISPR-Cas9 Knockout : Ablate putative targets (e.g., HDACs or kinases) and assess loss of compound activity .

What are the limitations of current toxicity profiling methods for this compound?

Q. Advanced Research Focus

  • Off-target effects : Standard MTT assays may miss organ-specific toxicity. Use 3D organoids or zebrafish models for hepatotoxicity and cardiotoxicity screening.
  • Metabolite identification : LC-MS/MS is critical to detect reactive metabolites (e.g., epoxides) formed via CYP450 metabolism, which may cause idiosyncratic toxicity .

How can structural modifications enhance selectivity toward a specific biological target?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the pyridin-2-ylmethyl group with isoquinoline to improve blood-brain barrier penetration for CNS targets.
  • Fragment-based design : Use the benzo[d]thiazole core as a scaffold and screen fragment libraries for auxiliary binding motifs.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets instead of inhibiting them .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.